molecular formula C40H30N4 B12576453 4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile CAS No. 197633-84-4

4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile

Cat. No.: B12576453
CAS No.: 197633-84-4
M. Wt: 566.7 g/mol
InChI Key: XFJXKCHTNXZEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with two benzonitrile groups and two 3-methylphenyl groups attached via azanediyl linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile typically involves multi-step organic reactions. One common method includes the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride). This reaction is followed by treatment with formaldehyde in the presence of perchloric acid in dioxane to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar organic reactions scaled up for industrial use, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dioxane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(4-aminophenoxy)biphenyl: Similar biphenyl core with different functional groups.

    4,4’-Diaminodiphenylmethane: Another biphenyl derivative with amine groups.

    4,4’-Oxydianiline: Features an oxygen linkage instead of azanediyl.

Uniqueness

4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile is unique due to its specific combination of functional groups and structural arrangement, which confer distinct chemical and biological properties not found in other similar compounds .

Properties

CAS No.

197633-84-4

Molecular Formula

C40H30N4

Molecular Weight

566.7 g/mol

IUPAC Name

4-[4-[4-(4-cyano-N-(3-methylphenyl)anilino)phenyl]-N-(3-methylphenyl)anilino]benzonitrile

InChI

InChI=1S/C40H30N4/c1-29-5-3-7-39(25-29)43(35-17-9-31(27-41)10-18-35)37-21-13-33(14-22-37)34-15-23-38(24-16-34)44(40-8-4-6-30(2)26-40)36-19-11-32(28-42)12-20-36/h3-26H,1-2H3

InChI Key

XFJXKCHTNXZEIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C#N)C6=CC=CC(=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.